
Cadmium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cadmium, also known as CD(2+) or cadmium ion, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Cadmium has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Outside of the human body, cadmium can be found in a number of food items such as custard apple, cherry tomato, red beetroot, and purslane. This makes cadmium a potential biomarker for the consumption of these food products. Cadmium is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Cadmium(2+) is a divalent metal cation, a cadmium cation and a monoatomic dication. It has a role as a cofactor.
Scientific Research Applications
Biosorption and Removal of Cadmium from Wastewater
- Biological Removal Techniques : Microorganisms and agricultural byproducts have been utilized as low-cost biosorbents for efficient removal of Cd2+ from wastewater, contributing to environmental protection and health safety (Pal, Mukherjee, & Bhattacharyya, 2017).
- Ion Exchange Resins : Studies have demonstrated the effectiveness of ion exchange resins in adsorbing Cd2+ from wastewater, showcasing their potential in treating industrial effluents (Wong, Barford, Chen, & McKay, 2014).
Understanding Cadmium Toxicity
- Molecular Basis of Toxicity : Research on Streptococcus pneumoniae has provided insights into how cadmium toxicity occurs through the perturbation of metal ion homeostasis, particularly impacting manganese and zinc levels (Begg et al., 2015).
- Cadmium and Calcium Interplay : Studies have explored how Cd2+ mimics calcium ions (Ca2+), affecting cellular processes and pathways, including those related to calmodulin and CaMK-II (Choong, Liu, & Templeton, 2014).
Innovative Detection and Removal Methods
- Smartphone-Based Colorimetric System : A novel approach using aptamer-functionalized gold nanoparticles and a smartphone-based system has been developed for in-situ, sensitive detection of Cd2+ in water (Gan et al., 2020).
- Use of E-Waste Derived Materials : Innovative materials derived from electronic waste have shown promise in adsorbing and removing Cd2+ from aqueous solutions, offering a sustainable approach to handle this toxic metal (Xu, Hadi, Chen, & McKay, 2014).
Cadmium in Cellular and Molecular Processes
- Cadmium as a Metallohormone : Studies suggest that cadmium may function like a hormone, influencing various physiological processes despite its toxicity (Byrne et al., 2009).
- Mechanisms of Cadmium Carcinogenesis : Research has delved into how cadmium affects gene expression, oxidative stress, DNA repair, and cell-cell adhesion, contributing to its carcinogenicity (Waisberg, Joseph, Hale, & Beyersmann, 2003).
Properties
CAS No. |
22537-48-0 |
|---|---|
Molecular Formula |
Cd+2 |
Molecular Weight |
112.41 g/mol |
IUPAC Name |
cadmium(2+) |
InChI |
InChI=1S/Cd/q+2 |
InChI Key |
WLZRMCYVCSSEQC-UHFFFAOYSA-N |
SMILES |
[Cd+2] |
Canonical SMILES |
[Cd+2] |
melting_point |
321°C |
| 22537-48-0 7440-43-9 |
|
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


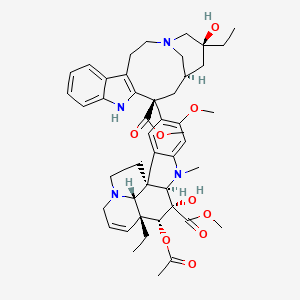


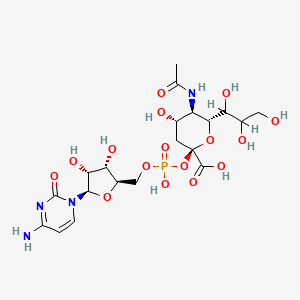
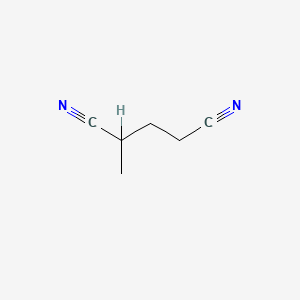
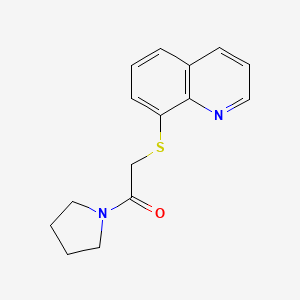
![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)
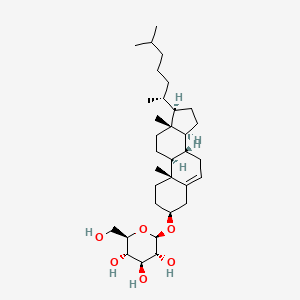
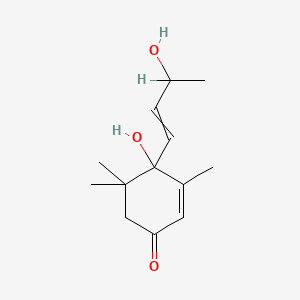
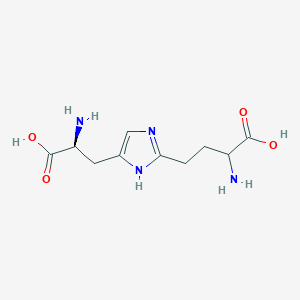

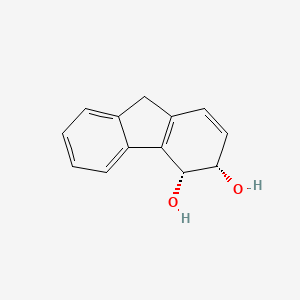
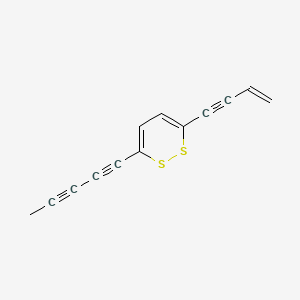
![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)
